2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral properties.
Mecanismo De Acción
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferon and other immune system molecules. The resulting immune response targets and destroys cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of cytokines, chemokines, and other immune system molecules. This compound has also been shown to increase blood flow to tumors, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying cancer biology and testing potential cancer treatments. However, this compound has limitations as well. It has been shown to have variable effectiveness in different types of cancer and may not be suitable for all types of experiments.
Direcciones Futuras
There are several potential future directions for 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide research. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the development of new formulations of this compound that may improve its effectiveness. Additionally, further research is needed to understand the mechanisms underlying this compound's anti-cancer properties and to identify biomarkers that may predict response to treatment.
Métodos De Síntesis
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide is synthesized through a multistep process that involves the reaction of isatoic anhydride with methylamine to produce N-methylisatoic anhydride. This intermediate is then reacted with 2-bromopropionyl chloride to produce N-methyl-N-propan-2-ylisatoic anhydride. Finally, the addition of hydroxylamine hydrochloride and sodium hydroxide results in the formation of this compound.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)15(3)12(17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRPKKHMVAIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.